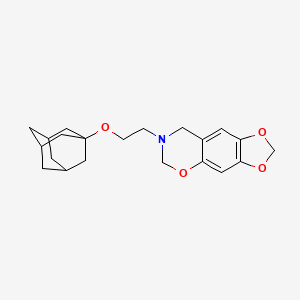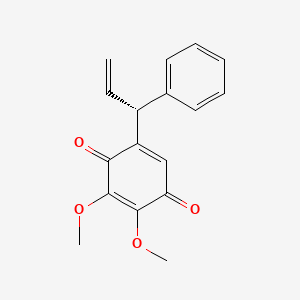
Rabdophyllin G
Vue d'ensemble
Description
La Rabdophylline G est un composé diterpénoïde labiaté isolé des feuilles de plantes appartenant au genre Rabdosia. Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés antitumorales, notamment sa capacité à inhiber la croissance des cellules cancéreuses in vitro et in vivo .
Applications De Recherche Scientifique
Rabdophyllin G has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
It’s known that rabdophyllin g exhibits significant inhibitory action against ehrlich ascites carcinoma in mice , suggesting that it may target cancer cells or related pathways.
Mode of Action
Its antitumor activity suggests that it may interact with cellular targets to inhibit the growth or proliferation of cancer cells .
Biochemical Pathways
Given its antitumor activity, it’s likely that this compound affects pathways related to cell growth, proliferation, and apoptosis .
Result of Action
This compound has been shown to exhibit significant inhibitory action against Ehrlich ascites carcinoma in mice . This suggests that the compound’s action results in the inhibition of tumor growth or proliferation.
Analyse Biochimique
Biochemical Properties
Rabdophyllin G interacts with various biomolecules in biochemical reactions. It has been shown to inhibit the growth of cancer cells in vitro . This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell growth and division.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells in vitro and has been shown to have an inhibitory effect on bladder cancer cells in vivo . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It inhibits the synthesis of DNA, RNA, and proteins, suggesting that it may bind to these biomolecules and inhibit enzymes involved in their synthesis .
Temporal Effects in Laboratory Settings
Given its significant cytotoxicity, it is likely that this compound has long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its significant cytotoxicity, it is likely that high doses of this compound could have toxic or adverse effects .
Metabolic Pathways
Given its structural similarity to labdane diterpenes, it is likely that this compound interacts with enzymes or cofactors involved in the metabolism of these compounds .
Transport and Distribution
Given its significant cytotoxicity, it is likely that this compound is transported and distributed in a manner that allows it to exert its effects on cells .
Subcellular Localization
Given its significant cytotoxicity and its effects on the synthesis of DNA, RNA, and proteins, it is likely that this compound is localized in areas of the cell where these processes occur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Rabdophylline G implique plusieurs étapes, notamment l'extraction du composé des feuilles d'espèces de Rabdosia. La structure chimique de la Rabdophylline G peut être déterminée par hydrolyse avec de l'acide chlorhydrique ou par élution avec de l'acétate de sodium anhydre . Le squelette de la Rabdophylline G peut être identifié par spectroscopie de résonance magnétique .
Méthodes de production industrielle
La production industrielle de la Rabdophylline G est principalement axée sur l'extraction à partir de sources naturelles, en particulier les feuilles d'espèces de Rabdosia. Le processus implique l'utilisation de solvants pour extraire le composé, suivie d'étapes de purification pour isoler la Rabdophylline G sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
La Rabdophylline G subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes du composé par un autre atome ou groupe d'atomes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la Rabdophylline G comprennent l'acide chlorhydrique pour l'hydrolyse et l'acétate de sodium anhydre pour l'élution . Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir la formation des produits souhaités.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant la Rabdophylline G comprennent divers dérivés qui conservent la structure principale du composé tout en présentant des propriétés chimiques différentes .
Applications de la recherche scientifique
La Rabdophylline G a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
La Rabdophylline G exerce ses effets en inhibant la synthèse de l'ADN, de l'ARN et des protéines dans les cellules cancéreuses . Cette inhibition conduit à la suppression de la croissance cellulaire et de la prolifération, conduisant finalement à la mort des cellules cancéreuses. Les cibles moléculaires du composé comprennent diverses enzymes et voies impliquées dans la synthèse des acides nucléiques et des protéines .
Comparaison Avec Des Composés Similaires
La Rabdophylline G est structurellement liée à d'autres diterpénoïdes labiatés, tels que les diterpènes labdaniques trouvés dans les racines de plantes du genre Laburnum . Des composés similaires comprennent :
Diterpènes labdaniques : Ces composés partagent un squelette similaire avec la Rabdophylline G et présentent des activités biologiques comparables.
Rabdosine C : Un autre diterpénoïde isolé des espèces de Rabdosia, connu pour ses propriétés antinéoplasiques.
Isodonoiol : Un diterpénoïde avec une structure chimique et des activités biologiques similaires.
La Rabdophylline G se distingue par sa cytotoxicité significative et son potentiel en tant qu'agent anticancéreux, ce qui en fait un composé unique et précieux pour la recherche scientifique et le développement pharmaceutique .
Propriétés
IUPAC Name |
[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUFZNLBUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002692 | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82460-75-1 | |
| Record name | Isodonoiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabdosin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Rabdophyllin G?
A1: this compound, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]
Q2: What is the molecular structure of this compound?
A2: this compound belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []
Q4: Has the mechanism of action of this compound's antitumor activity been elucidated?
A4: The provided abstracts do not delve into the specific molecular mechanism of action for this compound's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A5: The provided abstracts don't offer specific insights into the SAR of this compound. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.
Q6: What are the implications of this compound's tyrosinase inhibitory activity?
A7: Tyrosinase plays a key role in melanin synthesis. While this compound exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)







